Bis-(4-methylumbelliferyl)phosphate

Description

Contextualization of Fluorogenic Substrates in Biochemical Research

Fluorogenic substrates are molecules that are initially non-fluorescent or exhibit low fluorescence but are chemically transformed by a specific enzyme into a product that is highly fluorescent. This transformation allows for the direct and continuous measurement of enzyme activity. The intensity of the emitted fluorescence is proportional to the amount of product formed, which in turn reflects the rate of the enzymatic reaction.

These substrates are invaluable in various fields of biochemical and biomedical research. They are instrumental in the study of enzyme kinetics, providing a means to determine key parameters such as the Michaelis constant (K_m) and maximum velocity (V_max). Furthermore, fluorogenic assays are widely used in high-throughput screening for the discovery of enzyme inhibitors, which is a cornerstone of drug development. Their high sensitivity also makes them suitable for detecting low levels of enzyme activity in complex biological samples like cell lysates and tissue homogenates.

Evolution and Significance of Umbelliferone-Derived Phosphates

Umbelliferone (B1683723), also known as 7-hydroxycoumarin, and its derivatives are a prominent class of fluorophores used in the design of fluorogenic substrates. The parent molecule, 4-methylumbelliferone (B1674119) (4-MU), is highly fluorescent, particularly in an alkaline environment. embopress.org This property has been harnessed to create a range of enzyme substrates.

The journey of umbelliferone-derived phosphates began with 4-methylumbelliferyl phosphate (B84403) (MUP), a simple and effective fluorogenic substrate for phosphatases, including alkaline and acid phosphatases. nih.govnih.gov Enzymatic cleavage of the phosphate group from MUP releases the fluorescent 4-methylumbelliferone. nih.gov The fluorescence of 4-methylumbelliferone is pH-dependent, with its emission maximum being significantly higher at alkaline pH. embopress.orgnih.gov

This pH dependency, however, presented a limitation for assays of enzymes with acidic or neutral pH optima. To address this, fluorinated derivatives of 4-methylumbelliferone were developed. For instance, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) was synthesized. The resulting fluorophore, 6,8-difluoro-4-methylumbelliferone, has a lower pK_a, making it a more sensitive substrate for acid phosphatases at their optimal pH.

The evolution of these substrates also saw the development of molecules designed to probe different classes of enzymes. While mono-phosphorylated umbelliferones are excellent substrates for phosphomonoesterases, the investigation of phosphodiesterases required a different molecular architecture, leading to the synthesis of compounds like Bis-(4-methylumbelliferyl)phosphate.

Definition and Structural Characteristics Pertinent to Enzymatic Interaction

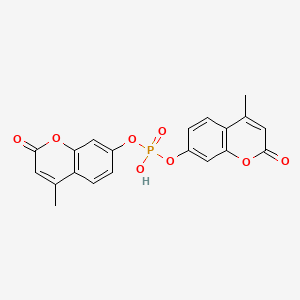

This compound is a fluorogenic substrate characterized by two 4-methylumbelliferyl moieties linked to a central phosphate group. biosynth.com This structure is fundamentally different from that of MUP, as it is a phosphodiester. This distinction is crucial as it dictates the type of enzyme that can effectively hydrolyze it. While phosphatases (phosphomonoesterases) cleave a single phosphate ester bond, phosphodiesterases are required to hydrolyze the two ester linkages in this compound.

The enzymatic hydrolysis of this compound by a phosphodiesterase results in the release of two molecules of the highly fluorescent 4-methylumbelliferone. biosynth.com This potential for signal amplification—the release of two fluorophores from a single substrate molecule—is a significant feature of this compound.

The spatial arrangement of the two bulky 4-methylumbelliferyl groups influences the substrate's interaction with the active site of enzymes. The complex kinetics observed in some studies suggest that the binding and subsequent hydrolysis can be influenced by factors such as detergents, which may affect the conformation of the enzyme or the presentation of the substrate. A study on the hydrolysis of this compound by purified placental sphingomyelinase, a type of phosphodiesterase, revealed that the presence of the detergent Triton X-100 enhanced the enzymatic activity. nih.gov The researchers proposed that this enhancement was likely due to a direct effect of the detergent on the enzyme itself, rather than the formation of a micelle with the substrate. nih.gov This highlights the intricate nature of the enzymatic interaction with this bis-substituted substrate.

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | bis(4-methyl-2-oxo-2H-chromen-7-yl) hydrogen phosphate | nih.gov |

| Molecular Formula | C₂₀H₁₅O₈P | biosynth.com |

| Molecular Weight | 414.3 g/mol | biosynth.com |

| CAS Number | 51379-07-8 | biosynth.com |

| Appearance | Slightly off-white powder | embopress.org |

Table 2: Research Findings on the Hydrolysis of this compound by Sphingomyelinase

| Finding | Observation | Implication | Reference |

| Effect of Detergent | Triton X-100 enhanced the hydrolysis of this compound at all concentrations tested. | The detergent likely has a direct effect on the enzyme's conformation or activity. | nih.gov |

| Micelle Formation | This compound does not form a micelle with Triton X-100. | The substrate's interaction with the enzyme is not dependent on incorporation into a detergent micelle. | nih.gov |

| Diagnostic Suitability | The complex kinetics suggest that this compound may not be suitable for the diagnosis of sphingomyelinase deficiency states. | The assay may not accurately reflect the in vivo enzyme activity for diagnostic purposes. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

bis(4-methyl-2-oxochromen-7-yl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15O8P/c1-11-7-19(21)25-17-9-13(3-5-15(11)17)27-29(23,24)28-14-4-6-16-12(2)8-20(22)26-18(16)10-14/h3-10H,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGSOIMPQDYXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199385 | |

| Record name | Bis-(4-methylumbelliferyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51379-07-8 | |

| Record name | 2H-1-Benzopyran-2-one, 7,7′-[phosphinicobis(oxy)]bis[4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51379-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis-(4-methylumbelliferyl)phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051379078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis-(4-methylumbelliferyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,7'-[phosphinicobis(oxy)]bis[4-methyl-2H-1-benzopyran-2-one] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Principles of Bis 4 Methylumbelliferyl Phosphate As a Fluorogenic Probe

Enzymatic Hydrolysis Mechanism Leading to Fluorophore Release

Bis-(4-methylumbelliferyl)phosphate is a non-fluorescent molecule that is specifically designed to be a substrate for phosphatases. chemimpex.com Phosphatases are a class of enzymes that catalyze the hydrolysis of phosphomonoesters, removing a phosphate (B84403) group from their substrate. The enzymatic reaction involving Bis-4MUP is a hydrolytic process where a phosphatase enzyme cleaves the phosphate ester bonds of the substrate. chemimpex.comresearchgate.net This enzymatic action results in the liberation of two molecules of 4-methylumbelliferone (B1674119) (4-MU) and one molecule of inorganic phosphate for each molecule of Bis-4MUP hydrolyzed. chemimpex.combiosynth.com The release of the 4-MU molecule is the critical step that leads to the generation of a fluorescent signal, as 4-MU is a fluorophore, whereas the parent compound, Bis-4MUP, is not. nih.gov

Fluorescence Generation and Detection Principles

The fundamental principle behind the use of Bis-4MUP as a fluorogenic probe lies in the transition from a non-fluorescent substrate to a fluorescent product upon enzymatic action. Initially, in the Bis-4MUP molecule, the phosphate group electronically quenches the potential fluorescence of the two 4-methylumbelliferyl moieties. Upon enzymatic hydrolysis by a phosphatase, the highly fluorescent compound 4-methylumbelliferone (4-MU) is released. nih.govresearchgate.net

The generation of fluorescence is directly proportional to the amount of 4-MU produced, which in turn is a direct measure of the phosphatase activity. The fluorescence of the liberated 4-MU can be detected and quantified using a fluorometer. The instrument excites the sample at the optimal excitation wavelength for 4-MU and measures the emitted light at its corresponding emission wavelength. This allows for the sensitive and real-time monitoring of enzyme kinetics. chemimpex.com

Spectral Characteristics of the Fluorogenic Product (4-Methylumbelliferone)

The fluorescent product of the enzymatic hydrolysis of Bis-4MUP is 4-methylumbelliferone (4-MU), a coumarin (B35378) derivative. The spectral properties of 4-MU are highly dependent on the pH of the solution. caymanchem.comresearchgate.net In alkaline conditions, typically above pH 9, 4-MU exhibits strong blue fluorescence. chemicalbook.comcogershop.com The excitation maximum of 4-MU is around 360-365 nm, and its emission maximum is approximately 445-449 nm. chemicalbook.comaatbio.comsigmaaldrich.com

The pH-dependent fluorescence of 4-MU is a critical consideration in assay design. At acidic or neutral pH, the fluorescence intensity is significantly lower. researchgate.netresearchgate.net For instance, the fluorescence at pH 10.3 can be about 100 times more intense than at pH 7.0. cogershop.comsigmaaldrich.com This is because the phenolic hydroxyl group of 4-MU, with a pKa of approximately 7.8, is deprotonated in alkaline solutions, leading to the formation of the highly fluorescent phenolate (B1203915) anion. tandfonline.comnih.gov

Table 1: pH-Dependent Spectral Characteristics of 4-Methylumbelliferone

| pH | Excitation Maximum (nm) | Emission Maximum (nm) | Relative Fluorescence Intensity |

|---|---|---|---|

| 4.6 | 330 | 445-454 | Low |

| 7.0 | 360 | 450 | Moderate |

| 7.4 | 370 | 445-454 | Moderate |

| >9.0 | 360 | 448-449 | High |

| 10.4 | 385 | 445-454 | Very High |

Data compiled from multiple sources. caymanchem.comresearchgate.netchemicalbook.comcogershop.comaatbio.comcaymanchem.com

Factors Influencing Fluorescence Intensity and Signal Stability

Several factors can influence the fluorescence intensity and stability of the 4-methylumbelliferone signal generated from the enzymatic hydrolysis of Bis-4MUP.

pH: As detailed previously, pH is the most critical factor. Maximum fluorescence intensity is achieved in alkaline conditions (pH > 9), and it is crucial to maintain a stable, high pH for consistent and maximal signal detection. cogershop.comresearchgate.net

Temperature: Generally, an increase in temperature can lead to a decrease in fluorescence intensity due to increased molecular collisions and non-radiative decay pathways. cutm.ac.in

Solvent Polarity: The polarity of the solvent can affect the fluorescence of 4-MU, with changes in polarity potentially leading to reduced fluorescence intensity. cutm.ac.in

Concentration: At very high concentrations of 4-MU, a phenomenon known as self-quenching or self-absorption can occur, leading to a non-linear relationship between concentration and fluorescence intensity. cutm.ac.in

Photochemical Decomposition: Prolonged exposure to high-intensity excitation light can lead to the photochemical degradation of 4-MU, resulting in a decrease in fluorescence over time. cutm.ac.in To mitigate this, it is advisable to use the lowest effective excitation intensity and minimize exposure time.

Presence of Quenching Agents: Certain substances, such as molecular oxygen and heavy atoms, can act as quenching agents, reducing the fluorescence intensity of 4-MU. cutm.ac.in

By carefully controlling these factors, particularly pH, the enzymatic assay using Bis-4MUP can provide highly sensitive and reliable measurements of phosphatase activity.

Enzymatic Specificity and Substrate Utilization of Bis 4 Methylumbelliferyl Phosphate

Primary Role as a Phosphodiesterase Substrate

Bis-(4-methylumbelliferyl)phosphate is principally recognized and utilized as a substrate for phosphodiesterases (PDEs), a class of enzymes that catalyze the cleavage of phosphodiester bonds. Its utility has been demonstrated in assays for various types of phosphodiesterases. For instance, it has been successfully employed as a substrate for the surface membrane-associated phosphodiesterase activity in pig platelets. nih.gov This application provides a sensitive, fluorimetric assay for what is considered a marker enzyme of the platelet surface membrane. nih.gov

The compound's value extends to the study of phosphodiesterase I, an enzyme that hydrolyzes the phosphodiester bonds in nucleic acids and other molecules. Research has shown that alkaline phosphatase from osseous plates exhibits phosphodiesterase activity and can hydrolyze Bis-(p-nitrophenyl) phosphate (B84403), a structurally similar substrate, indicating that this type of enzyme is a type I phosphodiesterase. nih.gov Furthermore, the hydrolysis of this compound by purified placental sphingomyelinase, a type of phosphodiesterase, has also been examined, highlighting its broad utility as a substrate for this enzyme class. nih.gov

The application of this compound and similar substrates is crucial in high-throughput screening assays for the identification of phosphodiesterase inhibitors, which are of significant interest in drug discovery. promega.comcreative-biolabs.com

| Enzyme | Source | Substrate | Key Finding |

|---|---|---|---|

| Surface membrane-associated phosphodiesterase | Pig platelets | This compound | Provides a sensitive, fluorimetric assay for this marker enzyme. nih.gov |

| Alkaline Phosphatase (with phosphodiesterase activity) | Rat osseous plate | Bis-(p-nitrophenyl) phosphate | Demonstrates Type I phosphodiesterase activity. nih.gov |

| Sphingomyelinase | Purified placental | This compound | Hydrolysis kinetics are complex and influenced by detergents. nih.gov |

Discrimination from Phosphomonoesterase Substrates (e.g., 4-Methylumbelliferyl Phosphate)

A key aspect of the enzymatic specificity of this compound lies in its discrimination from phosphomonoesterase substrates. Phosphomonoesterases, such as alkaline and acid phosphatases, cleave a single phosphate ester bond from a substrate. The classic fluorogenic substrate for these enzymes is 4-Methylumbelliferyl phosphate (4-MUP). researchgate.netnih.govmedchemexpress.comaatbio.com

The structural difference between this compound and 4-MUP is fundamental to their differential enzymatic utilization. This compound possesses two 4-methylumbelliferyl moieties linked to a central phosphate group, forming two ester bonds. In contrast, 4-MUP has only one 4-methylumbelliferyl group attached to a phosphate, presenting a single ester bond for cleavage.

This structural distinction ensures that this compound is a specific substrate for phosphodiesterases, which are equipped to hydrolyze the phosphodiester linkage. Conversely, phosphomonoesterases will preferentially act on substrates like 4-MUP. While some phosphatases, like the one from osseous plates, can exhibit both phosphomonoesterase and phosphodiesterase activity, the substrate structure is the primary determinant of which activity is measured. nih.gov

| Substrate | Chemical Structure | Enzyme Class | Bond Cleaved |

|---|---|---|---|

| This compound | Two 4-methylumbelliferyl groups linked by a phosphate | Phosphodiesterase | Phosphodiester bond |

| 4-Methylumbelliferyl phosphate (4-MUP) | One 4-methylumbelliferyl group linked to a phosphate | Phosphomonoesterase | Phosphomonoester bond |

Characterization of Enzyme-Substrate Interactions

The interaction between this compound and phosphodiesterases can be complex and influenced by various factors. A study on the hydrolysis of this substrate by purified placental sphingomyelinase revealed intricate kinetics, particularly in the presence of the detergent Triton X-100. nih.gov

The study found that Triton X-100 enhanced the enzymatic activity with this compound at all tested concentrations. This enhancement is likely due to a direct effect of the detergent on the enzyme itself, as the substrate does not appear to form a micelle with Triton X-100. nih.gov At very low detergent concentrations, the hydrolysis of this compound approached zero, indicating a significant influence of the reaction environment on enzyme-substrate interaction. nih.gov These findings underscore the importance of optimizing assay conditions to accurately characterize the kinetic parameters of phosphodiesterase activity.

Investigating Substrate Selectivity with Diverse Phosphatases

The selectivity of this compound for phosphodiesterases over phosphomonoesterases is a critical feature for its use in specific enzyme assays. While it is a poor substrate for typical phosphomonoesterases, some enzymes with broader specificity can exhibit activity towards it.

For example, the alkaline phosphatase from rat osseous plates has been shown to hydrolyze bis-(p-nitrophenyl) phosphate, a similar phosphodiester substrate. nih.gov This particular alkaline phosphatase demonstrates phosphodiesterase I activity, characterized by its alkaline pH optimum, requirement for divalent metal ions, and inhibition by specific compounds. nih.gov This highlights that while the primary target of this compound are phosphodiesterases, the substrate can be utilized to investigate the phosphodiesterase activity of enzymes that may also have other catalytic functions.

The specificity of phosphatases is a subject of ongoing research, with new methods being developed to understand the determinants of substrate recognition. embopress.orgelifesciences.org The use of specific substrates like this compound is instrumental in dissecting the activities of different phosphatases and understanding their biological roles.

Advanced Methodologies and Assay Development Utilizing Bis 4 Methylumbelliferyl Phosphate

Quantitative Fluorimetric Assays for Phosphodiesterase Activity

Bis-4-MUP is widely employed as a substrate in quantitative fluorimetric assays to measure the activity of phosphodiesterases, such as alkaline phosphatase. ontosight.ai The assay principle relies on the enzymatic hydrolysis of Bis-4-MUP, which results in the production of 4-MU. The fluorescence intensity of the released 4-MU is directly proportional to the phosphodiesterase activity, allowing for precise quantification. The fluorescent product, 4-MU, has an emission maximum between 445-454 nm, with its excitation maximum being pH-dependent. caymanchem.com

To ensure the accuracy and reliability of quantitative fluorimetric assays, the establishment of a standard curve is essential. promega.com A standard curve is generated by preparing a series of known concentrations of the fluorescent product, 4-MU, and measuring their corresponding fluorescence intensities. This allows for the conversion of the relative fluorescence units (RFU) obtained from the enzymatic reaction into the actual concentration of the product formed.

The process typically involves:

Preparation of a 4-MU stock solution: A concentrated solution of 4-MU is prepared in a suitable buffer.

Serial dilutions: A series of dilutions are made from the stock solution to create a range of known 4-MU concentrations.

Fluorescence measurement: The fluorescence of each dilution is measured using a fluorometer at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 460 nm emission). promega.com

Plotting the standard curve: The fluorescence intensity (RFU) is plotted against the corresponding 4-MU concentration. A linear regression analysis is then performed to determine the relationship between fluorescence and concentration. researchgate.net

It is recommended to generate a standard curve for each experiment to account for any variations in instrument performance or reagent conditions. promega.comresearchgate.net

Table 1: Example Data for a 4-Methylumbelliferone (B1674119) (4-MU) Standard Curve

| 4-MU Concentration (µM) | Relative Fluorescence Units (RFU) |

| 0 | 50 |

| 0.5 | 550 |

| 1.0 | 1050 |

| 2.5 | 2550 |

| 5.0 | 5050 |

| 10.0 | 10050 |

This table is for illustrative purposes only. Actual values may vary depending on experimental conditions.

When developing and performing quantitative enzyme assays, it is crucial to consider the principles of reaction linearity and saturation kinetics.

Reaction Linearity: The rate of the enzymatic reaction should be linear over the measurement period. This means that the amount of product formed is directly proportional to the incubation time. To ensure linearity, it is important to measure the reaction at several time points and confirm that the rate is constant. Factors that can affect linearity include substrate depletion, enzyme instability, and product inhibition.

Saturation Kinetics: The rate of an enzyme-catalyzed reaction is dependent on the substrate concentration. At low substrate concentrations, the reaction rate is proportional to the substrate concentration. However, as the substrate concentration increases, the enzyme becomes saturated, and the reaction rate approaches its maximum velocity (Vmax). When using Bis-4-MUP to determine enzyme activity, it is important to use a substrate concentration that is sufficient to saturate the enzyme, ensuring that the measured rate is a true reflection of the enzyme's catalytic capacity. However, studies have shown that the kinetics of Bis-4-MUP hydrolysis can be complex, and factors such as the presence of detergents can influence the observed activity. nih.gov

Integration into Enzyme-Linked Immunosorbent Assays (ELISA)

Bis-4-MUP can be utilized as a fluorogenic substrate in Enzyme-Linked Immunosorbent Assays (ELISAs). biosynth.com In this application, an enzyme, typically alkaline phosphatase, is conjugated to a secondary antibody. After the binding of the primary and secondary antibodies to the target antigen, the addition of Bis-4-MUP leads to the generation of a fluorescent signal. The intensity of the fluorescence is proportional to the amount of enzyme-linked antibody bound, which in turn corresponds to the concentration of the target analyte. The high sensitivity of fluorogenic substrates like Bis-4-MUP can enhance the detection limits of ELISA assays compared to colorimetric substrates. nih.gov

Microplate-Based High-Throughput Screening (HTS) Assay Design

The fluorescent properties of Bis-4-MUP make it highly suitable for microplate-based high-throughput screening (HTS) assays. nih.govmoleculardevices.com HTS allows for the rapid testing of large numbers of compounds to identify potential modulators of enzyme activity. bmglabtech.com Assays are typically performed in 96-, 384-, or 1536-well microplates, enabling the simultaneous analysis of many samples. bmglabtech.comibidi.com

Key considerations for designing Bis-4-MUP-based HTS assays include:

Assay Miniaturization: Adapting the assay to smaller volumes to conserve reagents and reduce costs.

Automation: Utilizing robotic liquid handling systems to increase throughput and reduce variability. marinbio.com

Data Analysis: Employing sophisticated software for the analysis of large datasets generated from HTS campaigns.

The use of Bis-4-MUP in HTS has been instrumental in drug discovery efforts, facilitating the identification of novel enzyme inhibitors and activators.

Adaptation for Fluorescence Microscopy Applications

Bis-4-MUP and its fluorescent product, 4-MU, can be used in fluorescence microscopy to visualize enzyme activity within cells and tissues. chemimpex.com When Bis-4-MUP is introduced to a sample containing the target phosphatase, the enzymatic cleavage releases 4-MU, which can then be visualized using a fluorescence microscope. This technique allows for the spatial localization of enzyme activity at the subcellular level. Derivatives of 4-methylumbelliferone are also used as fluorescent probes for various enzymes in microscopy. medchemexpress.com

Methodological Approaches for Real-Time Monitoring of Enzymatic Reactions

The continuous nature of the fluorescence signal produced upon the hydrolysis of Bis-4-MUP enables the real-time monitoring of enzymatic reactions. chemimpex.com This allows researchers to study enzyme kinetics and the effects of inhibitors or activators as the reaction progresses. By continuously measuring the fluorescence intensity in a temperature-controlled fluorometer, a detailed kinetic profile of the enzyme can be obtained. This approach is particularly valuable for understanding the mechanism of action of enzyme modulators and for determining kinetic parameters such as Km and Vmax. The development of fluorogenic substrates like Bis-4-MUP has significantly advanced the ability to monitor enzymatic processes in real time. nih.gov

Applications of Bis 4 Methylumbelliferyl Phosphate in Biochemical and Molecular Biology Research

Characterization of Phosphodiesterase Enzyme Kinetics (e.g., K_m, V_max)

A primary application of bis-MUP is in the detailed characterization of phosphodiesterase (PDE) enzyme kinetics, providing crucial parameters such as the Michaelis constant (K_m) and maximum velocity (V_max). These parameters are fundamental to understanding the catalytic efficiency and substrate affinity of an enzyme.

In a study of phosphodiesterase and phosphomonoesterase activities in the eastern Mediterranean Sea, researchers utilized bis-MUP to determine the kinetic parameters of PDE. copernicus.org They found that saturation of the enzyme was achieved at a bis-MUP concentration of 50 µM. The study revealed that the average K_m of PDE was significantly higher, by a factor of 33 ± 25, than that of phosphomonoesterase, indicating a lower substrate affinity for the phosphodiester substrate under the studied conditions. Despite the disparity in K_m values, the V_max values for both enzymes were of the same order of magnitude. copernicus.org

However, it is important to note that the kinetic analysis of PDE using bis-MUP can be complex. Research on purified placental sphingomyelinase, a type of phosphodiesterase, demonstrated that the presence of detergents like Triton X-100 can significantly influence the hydrolysis of bis-MUP. nih.gov The study suggested that Triton X-100 directly affects the enzyme, enhancing its activity. This highlights the necessity of carefully controlled experimental conditions when using bis-MUP for kinetic studies to ensure the determined parameters accurately reflect the enzyme's intrinsic properties. nih.gov

Table 1: Kinetic Parameters of Phosphodiesterase using Bis-MUP

| Parameter | Finding | Research Context |

| Saturating Concentration | 50 µM | Eastern Mediterranean Sea microorganisms copernicus.org |

| K_m (PDE) vs. K_m (PME) | PDE K_m was 33 ± 25 times higher | Eastern Mediterranean Sea microorganisms copernicus.org |

| V_max (PDE) vs. V_max (PME) | Same order of magnitude | Eastern Mediterranean Sea microorganisms copernicus.org |

| Effect of Detergent | Triton X-100 enhances hydrolysis | Purified placental sphingomyelinase nih.gov |

Screening and Elucidation of Enzyme Inhibitors and Activators

The fluorogenic nature of bis-MUP makes it an excellent tool for high-throughput screening assays to identify and characterize inhibitors and activators of phosphodiesterases. The change in fluorescence upon enzymatic cleavage of bis-MUP provides a direct measure of enzyme activity, which can be modulated by the presence of inhibitory or activating compounds.

For instance, in the discovery of Raphin1, an inhibitor of the regulatory phosphatase PPP1R15B, a related fluorogenic substrate, difluoro-4-methylumbelliferyl phosphate (B84403), was used. nih.gov While not bis-MUP, this study illustrates the principle of using such substrates in screening for modulators. The assay demonstrated that known inhibitors could effectively reduce the dephosphorylation of the substrate, validating the method for identifying new inhibitory molecules. nih.gov This approach is readily adaptable to bis-MUP for screening phosphodiesterase inhibitors.

The versatility of bis-MUP and similar fluorogenic substrates is further highlighted by their use in various phosphatase assays for drug discovery. reactionbiology.com These assays are crucial for identifying compounds that can selectively target specific phosphatases, which have historically been considered challenging drug targets due to the highly conserved nature of their active sites. reactionbiology.com The development of allosteric inhibitors, which bind to sites other than the active site, has opened new avenues for phosphatase-targeted drug discovery, with fluorogenic assays playing a key role in their identification. reactionbiology.com

Analysis of Phosphodiesterase Activity in Cellular and Tissue Extracts (e.g., Platelets)

Bis-MUP is employed to measure phosphodiesterase activity in complex biological samples such as cellular and tissue extracts. This is critical for understanding the role of these enzymes in various physiological and pathological processes.

While direct studies on platelet phosphodiesterase activity using bis-MUP were not found in the provided search results, the application of this substrate in other cellular contexts demonstrates its utility. For example, bis-MUP has been used to measure phosphodiesterase activity in the context of Niemann-Pick disease, a lysosomal storage disorder. glycosynth.co.uk The assay allows for the determination of enzyme activity in patient-derived cells, aiding in the understanding of the disease's biochemical basis.

Furthermore, the principle of using fluorogenic substrates to measure enzyme activity in cellular lysates is well-established. In studies of Niemann-Pick C disease, various 4-methylumbelliferyl-based substrates are used to measure the activity of different lysosomal enzymes in brain tissue extracts from mouse models. nih.gov This highlights the adaptability of this assay system for quantifying specific enzyme activities within a complex mixture of cellular proteins.

Investigation of Enzyme Activity in Environmental and Microbiological Samples (e.g., Soil, Cyanobacteria)

The application of bis-MUP extends to environmental and microbiological research, where it is used to assess phosphodiesterase activity in diverse samples like soil and aquatic environments, including those containing cyanobacteria. This provides insights into nutrient cycling, particularly phosphorus mineralization, in these ecosystems.

A study on phosphohydrolase enzymes in the eastern Mediterranean Sea utilized bis-MUP to measure phosphodiesterase (PDE) activity in marine planktonic microorganisms. copernicus.org The research demonstrated a correlation between PDE activity and the concentration of dissolved inorganic phosphorus, with higher activity observed when phosphorus levels were low. This suggests that microorganisms upregulate PDE expression to hydrolyze organic phosphorus compounds when inorganic sources are scarce. The study also noted that the methodology using artificial substrates like bis-MUP is a sensitive and relatively simple way to measure ectoenzymatic activities. copernicus.org

In the context of soil analysis, while the specific use of bis-MUP was not detailed, the general methodology of using 4-methylumbelliferone (B1674119) (MUB)-linked substrates for assaying extracellular enzyme activity is described. nih.gov This fluorometric method is presented as a high-throughput alternative to colorimetric assays for measuring the activity of various enzymes, including phosphatases, which are crucial for organic matter decomposition and nutrient mineralization in soils. nih.gov

Role in Studying Phosphate Hydrolysis Pathways

Bis-MUP serves as a valuable tool for investigating phosphate hydrolysis pathways by allowing researchers to specifically probe the activity of phosphodiesterases. These enzymes play a critical role in the breakdown of phosphodiester bonds found in molecules like nucleic acids and phospholipids.

Research involving purified placental sphingomyelinase used bis-MUP to study the hydrolysis of synthetic phosphodiesters. nih.gov This study, while concluding that bis-MUP may not be ideal for determining the true kinetic parameters of this specific enzyme due to the influence of detergents, still underscores its utility in probing the fundamental mechanisms of phosphodiester bond cleavage. nih.gov The interaction with detergents itself provides information about the enzyme's behavior in different microenvironments.

In marine environments, the hydrolysis of dissolved organic phosphorus is a key step in the phosphorus cycle. copernicus.org Studies using bis-MUP have helped to elucidate the role of microbial phosphodiesterases in this process. By measuring the rates of bis-MUP hydrolysis, scientists can infer the capacity of microbial communities to utilize phosphodiesters as a source of phosphorus, thereby contributing to our understanding of marine biogeochemistry. copernicus.org

Contributions to Diagnostic Assay Development for Enzyme Activity Markers (e.g., Gaucher's disease, Niemann-Pick disease)

Bis-MUP and related 4-methylumbelliferyl substrates have made significant contributions to the development of diagnostic assays for various lysosomal storage disorders, where the deficiency of a specific enzyme is the underlying cause.

In the context of Niemann-Pick disease , bis-MUP is used as a fluorimetric substrate to measure phosphodiesterase activity. glycosynth.co.uk Deficient activity of acid sphingomyelinase, a type of phosphodiesterase, is a hallmark of Niemann-Pick disease types A and B. Assays using bis-MUP can help in the diagnosis by quantifying this enzyme deficiency in patient samples. However, one study cautioned that bis-MUP may not be suitable for diagnosing sphingomyelinase deficiency states under certain assay conditions. nih.gov It's also important to note that Niemann-Pick type C (NPC) is a cholesterol transport disorder, and while lipid accumulation occurs, the primary diagnostic markers are now shifting towards specific biomarkers like oxysterols and glycinated bile acids. nih.govwustl.edu In NPC, secondary changes in lysosomal enzyme activities are observed, and while 4-methylumbelliferyl substrates are used to measure some of these, the primary diagnosis relies on genetic testing and specific biomarker profiling. nih.govclinicaltrials.gov

For Gaucher disease , the diagnosis relies on demonstrating deficient activity of the enzyme beta-glucosidase (GCase). nih.govggc.org While the primary substrate for GCase assays is 4-methylumbelliferyl-beta-D-glucopyranoside, not bis-MUP, the principle of using a fluorogenic 4-methylumbelliferyl-based substrate is the same. nih.gov These assays provide a clear distinction between individuals with Gaucher disease and healthy controls. nih.gov Additionally, another enzyme, chitotriosidase, is used as a surrogate marker for Gaucher disease, and its activity is measured using 4-methylumbelliferyl-chitotrioside substrates. researchgate.net

Comparative Analysis and Methodological Nuances of Bis 4 Methylumbelliferyl Phosphate Assays

Comparative Sensitivity and Detection Limits with Alternative Substrates (e.g., p-Nitrophenyl Phosphate)

The primary advantage of fluorogenic substrates like Bis-4-MUP over traditional chromogenic substrates, such as p-Nitrophenyl Phosphate (B84403) (pNPP) and its diester analog Bis(p-Nitrophenyl)phosphate (bis-pNPP), lies in their significantly enhanced sensitivity. copernicus.orgthermofisher.com Assays utilizing Bis-4-MUP ultimately measure the fluorescence of the final product, 4-methylumbelliferone (B1674119) (4-MU), whereas assays with pNPP measure the absorbance of the colored p-nitrophenol product. sigmaaldrich.comneb.com

Fluorometric detection is inherently more sensitive than spectrophotometric (colorimetric) detection. In comparative studies of enzyme immunoassays, the use of the fluorogenic substrate 4-methylumbelliferyl phosphate (4-MUP), the intermediate in the Bis-4-MUP reaction, was found to be 8 to 13 times more sensitive than assays using pNPP for detecting alkaline phosphatase. sigmaaldrich.com This pronounced improvement in sensitivity allows for the detection of much lower concentrations of enzyme activity and can be crucial when working with samples of limited availability or low enzymatic content.

The chromogenic pNPP assay's detection is based on the molar extinction coefficient of the p-nitrophenol product, which is approximately 18,000 M⁻¹cm⁻¹ at 405 nm. neb.com In contrast, the high quantum yield of the fluorescent 4-MU product allows for detection at picomolar concentrations, pushing detection limits significantly lower than what is achievable with colorimetric methods. nih.govthermofisher.com

Table 1: Comparison of Assay Substrates

| Feature | Bis-(4-methylumbelliferyl)phosphate Assay | p-Nitrophenyl Phosphate Assay |

|---|---|---|

| Substrate Type | Fluorogenic | Chromogenic |

| Detection Method | Fluorometry | Spectrophotometry (Absorbance) |

| Detected Product | 4-Methylumbelliferone (4-MU) | p-Nitrophenol |

| Relative Sensitivity | Very High | Moderate to Low |

| Key Advantage | Superior detection limits | Simplicity, low cost |

Methodological Implications of Using this compound vs. 4-Methylumbelliferyl Phosphate

A critical methodological distinction exists between the use of Bis-4-MUP and 4-MUP. The choice of substrate depends entirely on the class of enzyme being targeted. Bis-4-MUP is specifically designed as a substrate for phosphodiesterases (PDEs), while 4-MUP is a substrate for phosphomonoesterases (PMEs), such as alkaline and acid phosphatases. copernicus.orgfrontiersin.orgcaymanchem.commedchemexpress.com

The assay for phosphodiesterase activity using Bis-4-MUP is a sequential, two-enzyme process:

Step 1 (Phosphodiesterase): The target phosphodiesterase cleaves one of the ester bonds of the non-fluorescent Bis-4-MUP, yielding one molecule of the intermediate, 4-MUP, and one molecule of the fluorescent end-product, 4-methylumbelliferone (4-MU).

Step 2 (Phosphatase): An excess of exogenous, purified alkaline phosphatase is typically added to the reaction to rapidly hydrolyze the non-fluorescent 4-MUP intermediate into inorganic phosphate and a second molecule of fluorescent 4-MU.

In contrast, an assay using 4-MUP directly measures the activity of phosphomonoesterases (phosphatases) in a single step, as these enzymes hydrolyze 4-MUP to produce the fluorescent 4-MU. nih.govnih.govnih.gov Therefore, Bis-4-MUP is used to assess phosphodiesterase activity, whereas 4-MUP is used to assess phosphomonoesterase activity. copernicus.orgfrontiersin.org This fundamental difference dictates the design of the experiment and the interpretation of the results.

Influence of Assay Conditions on Enzyme Activity Measurement (e.g., pH Optima)

The measurement of enzyme activity using Bis-4-MUP is highly dependent on assay conditions, most notably pH. This is not primarily due to the effect of pH on the enzyme itself, which will have its own optimal pH for activity, but rather due to the pH-sensitive fluorescence of the final product, 4-methylumbelliferone (4-MU). caymanchem.com

The fluorescence of 4-MU is significantly influenced by its protonation state. The excitation maximum of 4-MU is pH-dependent, shifting from approximately 330 nm at pH 4.6 to 385 nm at pH 10.4. caymanchem.commedchemexpress.com Crucially, the intensity of the fluorescent emission (typically measured around 445-450 nm) is maximal at alkaline pH. caymanchem.com For instance, the cleavage product is intensely fluorescent at a pH of 10.3. caymanchem.com This characteristic necessitates that the final fluorescence reading be taken in a well-buffered solution at a high pH (often pH 10.0-10.5) to ensure maximal and stable signal output. medchemexpress.comnih.gov Consequently, assays are often terminated by the addition of a high-pH buffer, which serves to both stop the enzymatic reaction and maximize the fluorescence of the generated product.

Table 2: pH-Dependent Excitation Maxima of 4-Methylumbelliferone

| pH | Excitation Wavelength (nm) | Emission Wavelength (nm) | Relative Fluorescence Intensity |

|---|---|---|---|

| 4.6 | ~330 | ~445-454 | Low |

| 7.4 | ~370 | ~445-454 | Moderate |

| 10.4 | ~385 | ~445-454 | High |

Data sourced from product specifications. caymanchem.commedchemexpress.com

Addressing Potential Overestimation of Phosphodiesterase Activity in Mixed Enzyme Systems

A significant methodological challenge when using Bis-4-MUP to measure PDE activity in biological or environmental samples is the potential for overestimation due to the presence of endogenous phosphomonoesterases (PMEs). copernicus.orgfrontiersin.org The standard assay quantifies PDE activity by measuring the total rate of 4-MU formation, assuming the second step (hydrolysis of the 4-MUP intermediate by added alkaline phosphatase) is not rate-limiting.

However, if the sample being tested (e.g., cell lysate, tissue homogenate, water sample) contains its own PMEs, these endogenous enzymes will also hydrolyze the 4-MUP intermediate generated by the target PDE. This parallel hydrolysis pathway accelerates the formation of the final fluorescent product, 4-MU. The resulting fluorescence kinetics will reflect the combined activity of the target PDE and the contaminating PME, leading to an artificially inflated rate and an overestimation of the true phosphodiesterase activity.

To address this, researchers must run appropriate controls. One critical control involves assaying the sample with the 4-MUP substrate alone. copernicus.orgfrontiersin.org This measures the background PME activity present in the sample. By subtracting this background rate from the rate obtained with the Bis-4-MUP substrate, a more accurate estimation of the specific PDE activity can be achieved.

Advantages and Limitations in Specific Research Contexts

The choice of Bis-4-MUP as a substrate is dictated by the specific requirements of the research context, offering distinct advantages and limitations.

Advantages:

High Sensitivity: The fluorometric detection of the 4-MU product provides significantly higher sensitivity and lower detection limits compared to chromogenic substrates like pNPP, making it ideal for quantifying low-level enzyme activity. sigmaaldrich.comnih.gov

Continuous Monitoring: The production of a fluorescent signal upon enzymatic cleavage allows for the continuous, real-time monitoring of enzyme kinetics. nih.gov

Broad Applicability: It has been successfully used to measure phosphodiesterase activity in a wide range of sample types, from purified enzymes to complex environmental and biological samples. copernicus.orgfrontiersin.orgnih.gov

Limitations:

Interference from Endogenous Phosphatases: In samples containing mixed enzyme populations, the presence of native phosphomonoesterases can hydrolyze the 4-MUP intermediate, leading to an overestimation of phosphodiesterase activity. copernicus.orgfrontiersin.org

pH-Dependent Signal: The fluorescence of the final product is highly pH-dependent, requiring careful control of buffer conditions and often necessitating a pH-adjustment step to ensure maximal signal. caymanchem.commedchemexpress.com

Complex Reaction Kinetics: As a two-step sequential assay, the interpretation of kinetic data can be more complex than for single-step substrate reactions, especially if the second step becomes rate-limiting or if there is interference.

In research contexts where maximal sensitivity is paramount and samples are relatively pure, Bis-4-MUP is an excellent choice. However, in complex biological systems, researchers must be vigilant and employ proper controls to account for the potential limitations, particularly interference from endogenous phosphatases.

Future Directions and Advanced Research Perspectives for Bis 4 Methylumbelliferyl Phosphate

Development of Modified Bis-(4-methylumbelliferyl)phosphate Analogs for Enhanced Specificity or Sensitivity

The development of modified BMUP analogs is a promising area of research aimed at enhancing the specificity and sensitivity of enzyme assays. While BMUP is a widely used substrate for phosphatases and phosphodiesterases, designing new analogs could overcome certain limitations of the parent compound. ontosight.aibiosynth.com

Future research will likely focus on chemical modifications to the 4-methylumbelliferone (B1674119) fluorophore to fine-tune its spectral properties. This could involve the synthesis of derivatives with altered excitation and emission wavelengths, enabling multiplexed assays where multiple enzyme activities are measured simultaneously using spectrally distinct substrates. nih.gov

Another key area of development is the modification of the phosphate (B84403) group and its linkage to the umbelliferone (B1683723) moieties. These changes could be designed to create substrates that are more selectively cleaved by specific phosphatase or phosphodiesterase isozymes. For instance, the synthesis of novel fluorogenic substrates for coagulation factor XIII-A has shown that modifications to the peptide sequence linked to a fluorophore can dramatically improve substrate specificity and kinetic properties. nih.gov Similarly, the development of 6,8-difluoro-4-methylumbelliferyl phosphate (DIFMUP) has provided a substrate with utility for characterizing protein tyrosine phosphatases. nih.gov

The table below illustrates examples of how fluorogenic substrates can be modified to target specific enzymes, a principle that can be applied to the development of novel BMUP analogs.

| Substrate Type | Modification Principle | Target Enzyme Class | Potential Advantage |

| Peptide-conjugated fluorophores | Incorporation of a specific peptide sequence recognized by the target enzyme. | Proteases, specific phosphatases | High specificity for the target enzyme. |

| Fluorinated umbelliferone derivatives | Addition of fluorine atoms to the fluorophore core. | Protein Tyrosine Phosphatases | Altered electronic properties leading to different substrate kinetics. |

| FRET-based substrates | Incorporating a quencher molecule that is cleaved off by the enzyme, leading to a fluorescent signal. | Various hydrolases | High signal-to-noise ratio and suitability for real-time kinetics. |

This table provides illustrative examples of modification strategies for fluorogenic substrates.

Integration with Automated Systems for High-Throughput Enzyme Profiling

The integration of BMUP-based assays with automated systems is crucial for enabling high-throughput screening (HTS) of enzyme activities. pharmtech.com Automation allows for the rapid and parallel processing of thousands of samples, which is essential for applications such as drug discovery and large-scale enzyme profiling. nih.gov

Modern HTS platforms typically consist of robotic liquid handlers, microplate readers with fluorescence detection capabilities, and integrated software for experiment control and data acquisition. pharmtech.comCurrent time information in Bangalore, IN. Automated systems can perform all steps of a BMUP assay, including reagent dispensing, sample mixing, incubation, and fluorescence measurement, with high precision and reproducibility. Current time information in Bangalore, IN.

The table below outlines the key components of an automated system for high-throughput BMUP assays.

| Component | Function | Benefit for BMUP Assays |

| Automated Liquid Handler | Precisely dispenses BMUP substrate, enzyme samples, and other reagents into microplates. | Increased throughput, reduced manual error, and assay miniaturization. biorxiv.org |

| Robotic Plate Mover | Transports microplates between different stations (e.g., incubator, reader). | Unattended operation and increased workflow efficiency. Current time information in Bangalore, IN. |

| Multi-mode Microplate Reader | Detects the fluorescent signal generated from the enzymatic cleavage of BMUP. | High-sensitivity detection of the fluorescent product, 4-methylumbelliferone. bmglabtech.com |

| Integrated Software | Controls the entire workflow, schedules operations, and collects data from the reader. | Seamless operation and data management for large-scale experiments. genedata.com |

This table summarizes the components and their roles in an automated high-throughput screening workflow using BMUP.

Exploration in Novel Biological Systems and Processes

While BMUP is well-established for assaying known phosphatases, future research will likely see its application in more novel and complex biological systems. This includes the study of uncharacterized or poorly understood phosphatases and phosphodiesterases, which could reveal new regulatory pathways and potential drug targets.

One area of exploration is the use of BMUP to probe enzyme activity in living cells and even whole organisms. The development of cell-permeable BMUP analogs could allow for the real-time monitoring of phosphatase activity within specific cellular compartments, providing insights into dynamic processes like signal transduction. nih.gov Phosphoinositides, which are phosphorylated derivatives of phosphatidylinositol, are key players in a multitude of signaling pathways, and tools to study their metabolism in real-time are of great interest. nih.gov

Furthermore, agent-based modeling, a computational method used to simulate the actions and interactions of autonomous agents, could be employed to understand the complex dynamics of enzyme networks where BMUP-detectable enzymes are involved. mdpi.comnih.gov This approach could help in predicting the effects of enzyme inhibition or activation in a systems-level context, relevant for understanding disease progression and the impact of therapeutic interventions. medrxiv.org

Advancements in Data Analysis and Interpretation for BMUP-based Assays

The large datasets generated from high-throughput BMUP-based assays necessitate advanced data analysis and interpretation methods. Future advancements in this area will likely focus on the development of specialized software and the application of machine learning algorithms to extract meaningful biological insights from complex data.

Software platforms designed for HTS data analysis can automate the process of quality control, hit identification, and dose-response curve fitting. genedata.com For kinetic assays using BMUP, specialized algorithms can be used to accurately determine enzyme kinetic parameters such as Kcat and Km from large numbers of reaction curves.

Machine learning and deep learning models are also emerging as powerful tools for analyzing enzyme kinetic data. oup.comnih.gov These models can be trained on large datasets of enzyme sequences and kinetic parameters to predict the activity of uncharacterized enzymes or the effects of mutations on enzyme function. biorxiv.orgnih.govresearchgate.net In the context of BMUP assays, machine learning could be used to identify subtle patterns in large screening datasets that correlate with specific cellular states or disease phenotypes.

The table below highlights some of the advanced data analysis techniques applicable to BMUP-based assays.

| Technique | Description | Application to BMUP Assays |

| Automated Quality Control | Software algorithms that automatically flag outlier data points and assess the overall quality of an assay plate (e.g., by calculating Z'-factor). genedata.com | Ensures the reliability and reproducibility of high-throughput screening data. |

| Kinetic Analysis Software | Programs that fit time-course fluorescence data to enzymatic reaction models to determine kinetic parameters. | Accurate determination of enzyme velocity, Kcat, and Km from BMUP assays. |

| Machine Learning Models | Algorithms trained on large datasets to recognize patterns and make predictions. oup.com | Predicting enzyme activity, identifying false positives in screens, and correlating enzyme profiles with disease states. |

| Data Visualization Tools | Software that generates interactive plots and heatmaps to visualize large datasets. | Facilitates the interpretation of high-throughput screening results and the identification of potent enzyme inhibitors or activators. |

This table outlines advanced data analysis methods and their relevance for interpreting data from BMUP-based assays.

Q & A

Q. What is the standard protocol for quantifying phosphatase activity using Bis-MUP in fluorometric assays?

- Methodological Answer : Prepare a reaction buffer (e.g., 0.1 M phosphate buffer, pH 10.4) to optimize alkaline phosphatase (ALP) activity . Dissolve Bis-MUP in the buffer to a final concentration of 0.1–1.0 mM, ensuring solubility and stability . Incubate with the enzyme sample at 37°C for 15–30 minutes. Terminate the reaction with 0.1 M NaOH to stabilize fluorescence. Measure fluorescence at excitation 360 nm/emission 448 nm using a fluorometer or microplate reader . Include controls (e.g., substrate-only and enzyme-free blanks) to correct for background signals .

Q. What are the optimal pH and buffer conditions for Bis-MUP-based assays?

- Methodological Answer : Bis-MUP hydrolysis generates maximum fluorescence at pH > 10 , making it ideal for alkaline phosphatases . For acid phosphatases, consider alternative substrates (e.g., 4-nitrophenyl phosphate) due to Bis-MUP’s pH dependency . Use 0.1 M carbonate-bicarbonate buffer (pH 10.4) or Tris-HCl (pH 9.8) to maintain enzyme activity . Pre-test enzyme activity across pH 7.0–11.0 to confirm optimal conditions .

Q. How can researchers validate phosphatase specificity when using Bis-MUP?

Q. Can Bis-MUP be multiplexed with other fluorogenic substrates in live-cell assays?

- Methodological Answer : Bis-MUP is not ideal for live-cell assays due to its requirement for high pH to maximize fluorescence . For multiplexing, use substrates with non-overlapping emission spectra (e.g., 4-MUG for β-glucuronidase at ex/em 355/460 nm) and sequential addition protocols to avoid spectral interference . Fix cells before adding Bis-MUP to adjust pH without compromising viability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.